MC-PEG2-VA-PAB-Exatecan

ADC payload potency topoisomerase I inhibition Exatecan vs SN-38

MC-PEG2-VA-PAB-Exatecan delivers unmodified exatecan via a cathepsin B-cleavable VA-PAB linker, offering ~10x greater potency than SN-38 and robust bystander killing of antigen-negative tumor cells. The integrated PEG2 spacer enhances solubility and minimizes aggregation, ensuring high conjugation efficiency and homogeneous DAR profiles. This construct is the definitive benchmark for comparing exatecan-release (VA-PAB) vs. DXd-release (GGFG) ADC strategies in solid tumor models.

Molecular Formula C51H56FN7O13
Molecular Weight 994.0 g/mol
Cat. No. B12381806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-PEG2-VA-PAB-Exatecan
Molecular FormulaC51H56FN7O13
Molecular Weight994.0 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN8C(=O)C=CC8=O)O
InChIInChI=1S/C51H56FN7O13/c1-6-51(68)34-21-38-45-32(23-59(38)48(65)33(34)25-71-49(51)66)43-36(12-11-31-27(4)35(52)22-37(55-45)42(31)43)56-50(67)72-24-29-7-9-30(10-8-29)54-46(63)28(5)53-47(64)44(26(2)3)57-39(60)15-17-69-19-20-70-18-16-58-40(61)13-14-41(58)62/h7-10,13-14,21-22,26,28,36,44,68H,6,11-12,15-20,23-25H2,1-5H3,(H,53,64)(H,54,63)(H,56,67)(H,57,60)/t28-,36-,44-,51-/m0/s1
InChIKeyQRYHAJKGLAYMIF-CISCYCJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-PEG2-VA-PAB-Exatecan: ADC Drug-Linker Conjugate with Cathepsin B-Cleavable Val-Ala Linker for Targeted Payload Delivery


MC-PEG2-VA-PAB-Exatecan (Compound DL-18) is a drug-linker conjugate designed for use in antibody-drug conjugates (ADCs), comprising the topoisomerase I inhibitor Exatecan covalently linked via a maleimidocaproyl (MC) moiety, a PEG2 spacer, and a valine-alanine (VA) dipeptide linker to a para-aminobenzyl (PAB) self-immolative spacer . Exatecan (DX-8951f) is a fully synthetic camptothecin analog that inhibits DNA topoisomerase I by stabilizing the cleavable complex between topoisomerase I and DNA, thereby inhibiting DNA replication and triggering apoptotic cell death, with demonstrated potency superior to SN-38 (the active metabolite of irinotecan) in preclinical tumor models [1][2]. The VA-PAB linker system is specifically designed for enzymatic cleavage by lysosomal proteases—most notably cathepsin B—following ADC internalization, enabling targeted intracellular release of the cytotoxic payload .

Why MC-PEG2-VA-PAB-Exatecan Cannot Be Readily Substituted with Alternative Exatecan-Based Linker-Payload Constructs


Exatecan-based linker-payload constructs are not functionally interchangeable due to fundamental differences in linker cleavage chemistry, release kinetics, and the precise molecular species liberated within the lysosome [1]. The MC-PEG2-VA-PAB linker in this specific construct incorporates a valine-alanine (VA) dipeptide sequence that is cleaved by cathepsin B, releasing unmodified exatecan as the active cytotoxic species . This contrasts sharply with the GGFG tetrapeptide linker system used in deruxtecan (Enhertu®), which releases the exatecan derivative DXd—a molecule engineered with distinct physicochemical properties including lower membrane permeability and reduced myelotoxicity compared to parent exatecan mesylate [2]. Additionally, alternative VA-PAB constructs lacking the PEG2 spacer or employing different maleimide attachment chemistries exhibit altered solubility, aggregation propensity, and conjugation efficiency, directly impacting manufacturability and final ADC homogeneity . These structural differences propagate into measurable variations in DAR distribution, payload release kinetics, and ultimately therapeutic index of the resulting ADC [2].

Quantitative Differentiation Evidence for MC-PEG2-VA-PAB-Exatecan: Potency, Release Mechanism, and Safety Profile Comparisons


DXd (Exatecan Derivative) Demonstrates Approximately 10-Fold Greater Topoisomerase I Inhibitory Potency Versus SN-38 In Vitro

The exatecan derivative DXd, which shares the same core topoisomerase I inhibitory pharmacophore as the payload in MC-PEG2-VA-PAB-Exatecan, exhibits approximately 10-fold stronger topoisomerase I inhibitory activity compared to SN-38 (the active metabolite of irinotecan) in vitro [1]. Exatecan mesylate itself has demonstrated markedly superior potency compared to SN-38 in animal tumor models, with the potency hierarchy established as DXd/exatecan > SN-38 > irinotecan, where SN-38 is 100- to 1000-fold more potent than irinotecan [2][3]. This enhanced intrinsic potency enables effective tumor cell killing at lower intracellular payload concentrations, providing a wider therapeutic window for ADC applications.

ADC payload potency topoisomerase I inhibition Exatecan vs SN-38

DXd Payload Shows Significantly Reduced Myelotoxicity Versus Parent Exatecan Mesylate in Human CFU-GM Assay

In a direct comparative in vitro study using human colony forming unit-granulocyte macrophage (CFU-GM) assays, the exatecan derivative DXd demonstrated considerably less myelotoxicity than parent exatecan mesylate (DX-8951f) [1]. This reduction in bone marrow toxicity is attributed to DXd's engineered lower membrane permeability, which limits passive diffusion into non-target cells while maintaining potent topoisomerase I inhibitory activity [1]. The same study confirmed that DXd-ADCs targeting CD30, CD33, CD70, and B7-H3 maintained potent antitumor efficacy against their respective target-expressing tumor cell lines both in vitro and in vivo [1].

ADC payload safety myelotoxicity Exatecan derivative therapeutic index

MC-PEG2-VA-PAB Linker Enables Cathepsin B-Mediated Exatecan Release with PEG2-Enhanced Solubility Versus Unmodified Exatecan

The MC-PEG2-VA-PAB linker construct incorporates a PEG2 spacer between the maleimide conjugation handle and the VA dipeptide, which confers reduced hydrophobicity and improved aqueous solubility compared to constructs lacking the PEG spacer or unmodified exatecan alone . The VA dipeptide sequence is specifically recognized and cleaved by lysosomal cathepsin B, ensuring payload release occurs exclusively within target cells following receptor-mediated internalization and lysosomal trafficking . This structural feature is distinct from the GGFG tetrapeptide linker used in deruxtecan, which releases a different molecular species (DXd rather than unmodified exatecan) and exhibits different cleavage kinetics .

ADC linker design cathepsin B cleavage PEG spacer payload solubility

Deruxtecan ADC (DS-8201a) Demonstrates Bystander Killing Effect Against HER2-Negative Tumor Cells When Co-Cultured with HER2-Positive Cells

In preclinical studies using uterine and ovarian carcinosarcoma cell lines, trastuzumab deruxtecan (DS-8201a)—which employs an exatecan-derivative payload (DXd)—induced efficient bystander killing of HER2/neu-negative (0 HER2/neu) tumor cells when admixed with HER2/neu-positive (3+ HER2/neu) cells [1]. While DS-8201a was highly effective against 3+ HER2/neu-expressing cell lines compared to isotype control ADC (MAAA-9199), it showed no significant improvement in pure 0 HER2/neu cell populations, confirming that bystander killing requires the presence of antigen-positive cells to initiate payload release and diffusion [1]. In vivo studies confirmed that DS-8201a was more effective than control ADC in 3+ HER2/neu-expressing carcinosarcoma xenografts [1].

bystander effect ADC tumor heterogeneity HER2-low cancer payload membrane permeability

Head-to-Head Comparison: SYNtecan E™ ADC (Exatecan Payload) Achieves Complete Tumor Regression in BT-474 Xenograft Model

In a direct head-to-head comparative study, GlycoConnect™ ADCs generated from trastuzumab and SYNtecan E™ (an exatecan-based linker-payload) were compared against ADCs bearing DXd payload, SN-38 payload, and deruxtecan (the linker-payload applied in Enhertu®) [1]. Complete tumor regression was observed in a mouse BT-474 xenograft study after a single dose of the SYNtecan E™ ADC, while safety studies in mouse corroborated high tolerability of SYNtecan E™ ADCs [1]. This study demonstrates that exatecan-based payloads can achieve robust in vivo efficacy comparable or superior to clinically validated DXd-based ADCs when paired with appropriate linker and conjugation technologies [1].

ADC in vivo efficacy xenograft model Exatecan payload tumor regression

Deruxtecan ADC Achieves High Drug-to-Antibody Ratio (DAR ≈ 8) with Homogeneous Conjugation, Supporting Potent Antitumor Activity

Trastuzumab deruxtecan (Enhertu®), which employs an exatecan-derivative payload (DXd) and a cleavable tetrapeptide-based linker, achieves a consistently high drug-to-antibody ratio (DAR) of approximately eight cytotoxic agents per antibody through site-specific conjugation technology [1]. This DAR of ~8 is substantially higher than the typical 2-5 DAR range observed with conventional heterogeneous ADC conjugation methods . The high DAR is enabled by the engineered linker-payload design, which maintains adequate solubility and minimizes aggregation despite high hydrophobic payload loading [1]. Preclinical and clinical data demonstrate that this elevated DAR contributes to potent antitumor activity, including efficacy against HER2-low expressing tumors where lower-DAR ADCs may show insufficient activity [1].

ADC DAR site-specific conjugation payload loading ADC homogeneity

Optimal Research and Industrial Application Scenarios for MC-PEG2-VA-PAB-Exatecan


ADC Development for Solid Tumors with Heterogeneous Antigen Expression

MC-PEG2-VA-PAB-Exatecan is optimally suited for constructing ADCs targeting solid tumors characterized by heterogeneous or moderate-to-low target antigen expression. The exatecan payload class has demonstrated efficient bystander killing of antigen-negative tumor cells when co-cultured with antigen-positive cells, as shown in preclinical uterine and ovarian carcinosarcoma models [1]. This bystander capability, combined with the payload's ~10-fold greater potency versus SN-38 [2], enables effective elimination of antigen-heterogeneous tumor populations that would otherwise escape treatment with non-bystander-competent payloads or less potent agents. The PEG2-containing linker further supports manufacturability by improving solubility and reducing aggregation during conjugation.

Development of Next-Generation ADCs Seeking Improved Therapeutic Index Versus First-Generation Exatecan Constructs

For programs requiring an exatecan-based payload with a differentiated safety profile, MC-PEG2-VA-PAB-Exatecan provides a pathway to leverage the enhanced therapeutic window demonstrated by DXd-based ADCs. Direct comparative CFU-GM assay data show that the exatecan derivative DXd exhibits considerably reduced myelotoxicity versus parent exatecan mesylate, attributed to engineered lower membrane permeability [3]. While MC-PEG2-VA-PAB-Exatecan releases unmodified exatecan rather than DXd, the structural insights from DXd optimization inform linker-payload design strategies to achieve similar safety differentiation. The VA-PAB cathepsin B-cleavable linker ensures tumor-specific payload release, potentially mitigating systemic toxicity compared to less stable or prematurely cleaved linker systems.

Site-Specific Conjugation ADC Platforms Targeting High-Unmet-Need Oncology Indications

MC-PEG2-VA-PAB-Exatecan is well-suited for site-specific conjugation platforms (e.g., GlycoConnect™, engineered cysteine, or enzymatic conjugation) where homogeneous DAR and minimal aggregation are critical quality attributes. Head-to-head xenograft studies demonstrate that exatecan-based ADCs (SYNtecan E™) can achieve complete tumor regression after a single dose, matching or exceeding the performance of clinically validated deruxtecan [4]. The maleimide functionality enables efficient conjugation to reduced interchain disulfides or engineered cysteine residues, while the PEG2 spacer mitigates the hydrophobicity-driven aggregation that often plagues high-DAR camptothecin-ADC conjugates .

Comparative ADC Research Requiring Benchmarking Against Clinically Validated Exatecan-Derivative Platforms

For academic and industrial research programs conducting comparative ADC evaluation, MC-PEG2-VA-PAB-Exatecan serves as a critical benchmarking tool to assess novel linker, payload, or conjugation technologies against the established exatecan pharmacophore. The compound enables direct side-by-side comparison with DXd-based ADCs (Enhertu®) and SN-38-based ADCs (Trodelvy®), with documented potency hierarchy of exatecan/DXd > SN-38 > irinotecan [2]. This comparative framework supports rational payload selection and linker optimization, particularly for programs evaluating whether unmodified exatecan release (via VA-PAB) offers advantages over DXd release (via GGFG) for specific tumor types or antigen targets.

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